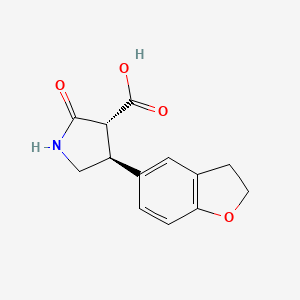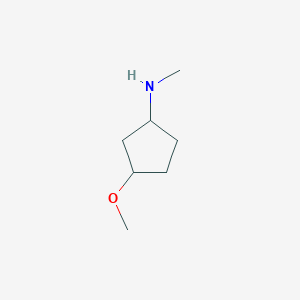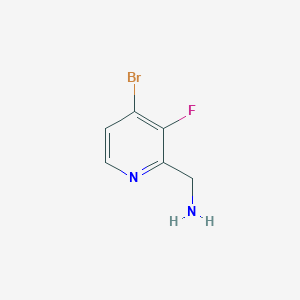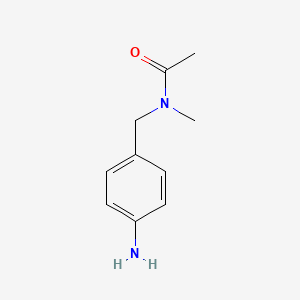
(S)-N-Boc-1-fluoro-2-butylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-Boc-1-fluoro-2-butylamine is an organic compound that belongs to the class of amines. It is characterized by the presence of a fluoro group attached to the second carbon of a butyl chain, with a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Boc-1-fluoro-2-butylamine typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as (S)-2-fluorobutan-1-amine.
Protection of the Amine Group: The amine group is protected using a Boc anhydride in the presence of a base like triethylamine. This step ensures that the amine group does not participate in subsequent reactions.
Purification: The product is purified using standard techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (S)-N-Boc-1-fluoro-2-butylamine undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium complexes.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products such as substituted amines, ethers, or thioethers can be formed.
Deprotection Reactions: The primary product is the free amine, (S)-2-fluorobutan-1-amine.
Aplicaciones Científicas De Investigación
(S)-N-Boc-1-fluoro-2-butylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the development of potential therapeutic agents, particularly in the field of oncology and neurology.
Industry: The compound is utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-N-Boc-1-fluoro-2-butylamine is primarily related to its ability to undergo nucleophilic substitution and deprotection reactions. The fluoro group can be replaced by other nucleophiles, leading to the formation of new chemical entities. The Boc group provides protection to the amine, allowing for selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can participate in further chemical transformations.
Comparación Con Compuestos Similares
(S)-N-Boc-1-chloro-2-butylamine: Similar structure but with a chloro group instead of a fluoro group.
(S)-N-Boc-1-bromo-2-butylamine: Similar structure but with a bromo group instead of a fluoro group.
(S)-N-Boc-1-iodo-2-butylamine: Similar structure but with an iodo group instead of a fluoro group.
Uniqueness: (S)-N-Boc-1-fluoro-2-butylamine is unique due to the presence of the fluoro group, which imparts distinct reactivity and stability compared to its chloro, bromo, and iodo analogs. The fluoro group is less reactive than other halogens, making it suitable for selective reactions and providing enhanced metabolic stability in pharmaceutical applications.
Propiedades
Fórmula molecular |
C9H18FNO2 |
|---|---|
Peso molecular |
191.24 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-fluorobutan-2-yl]carbamate |
InChI |
InChI=1S/C9H18FNO2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)/t7-/m0/s1 |
Clave InChI |
GPDDUUAPRWIQLG-ZETCQYMHSA-N |
SMILES isomérico |
CC[C@@H](CF)NC(=O)OC(C)(C)C |
SMILES canónico |
CCC(CF)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyclobutyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B15226627.png)
![8-Chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15226630.png)
![5-(3-(5-Methyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B15226641.png)



![2,3,4,5-Tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one](/img/structure/B15226671.png)



![methyl 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylate](/img/structure/B15226690.png)

![4-Chloro-1-(pyrazin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15226706.png)
